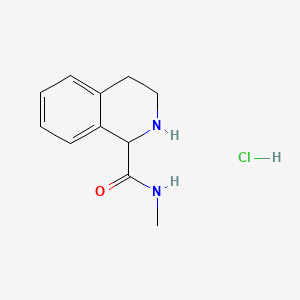

N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a tetrahydroisoquinoline core with a methyl group and a carboxamide group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring.

Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, while reduction may produce N-methyl-1,2,3,4-tetrahydroisoquinoline-1-methanol.

Scientific Research Applications

N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters. By inhibiting MAO, the compound increases the levels of neurotransmitters such as dopamine and serotonin, leading to neuroprotective and antidepressant effects. Additionally, it has antioxidant properties, scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carboxamide group.

1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methyl and carboxamide groups.

N-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carboxamide group.

Uniqueness

N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride is unique due to the presence of both the methyl and carboxamide groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential therapeutic applications, making it a valuable compound for scientific research.

Biological Activity

N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride (often abbreviated as NMeTIQ) is a compound derived from the tetrahydroisoquinoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of NMeTIQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride has the following chemical formula:

- Molecular Formula : C11H14N2O

- SMILES : CNC(=O)[C@@H]1CC2=CC=CC=C2CN1

- InChIKey : FPGCNHBNSLPKMJ-JTQLQIEISA-N

Table 1: Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 191.11789 | 141.9 |

| [M+Na]+ | 213.09983 | 153.2 |

| [M+NH₄]+ | 208.14443 | 150.4 |

| [M+K]+ | 229.07377 | 146.8 |

NMeTIQ exhibits several mechanisms that contribute to its biological activity:

- Monoamine Oxidase Inhibition : The compound inhibits monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, thus potentially increasing levels of neurotransmitters like dopamine and serotonin .

- Free Radical Scavenging : NMeTIQ has shown the ability to scavenge free radicals, which may protect neuronal cells from oxidative stress .

- Glutamatergic System Antagonism : The compound can antagonize glutamate receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases .

Neuroprotective Properties

NMeTIQ has been studied for its neuroprotective effects in various models of neurodegeneration:

- Parkinson's Disease Models : Research indicates that NMeTIQ can mitigate the neurotoxic effects of substances like MPTP and rotenone in rodent models, suggesting its potential as a therapeutic agent for Parkinson's disease .

- Anti-addictive Properties : Studies have demonstrated that NMeTIQ may reduce cravings in models of substance abuse, highlighting its potential role in addiction therapy .

Table 2: Summary of Biological Activities

| Activity | Description |

|---|---|

| Neuroprotection | Protects against neurotoxins in Parkinson's models |

| MAO Inhibition | Increases neurotransmitter levels |

| Free Radical Scavenging | Reduces oxidative stress |

| Glutamate Antagonism | Prevents excitotoxicity |

| Anti-addictive Effects | Reduces cravings in addiction models |

Study on Neuroprotective Effects

A significant study published in Neuroscience Letters explored the neuroprotective effects of NMeTIQ on dopaminergic neurons exposed to neurotoxins. The findings indicated that treatment with NMeTIQ significantly reduced neuronal death and improved behavioral outcomes in treated animals compared to controls .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives indicates that modifications to the core structure can enhance biological activity. For example, specific substitutions on the tetrahydroisoquinoline ring have been linked to increased MAO inhibition and improved neuroprotective effects .

Comparative Studies with Analogues

Comparative studies involving NMeTIQ and its analogues have shown that while many compounds exhibit neuroprotective properties, NMeTIQ's unique substitution pattern may confer distinct advantages in terms of potency and selectivity for target receptors .

Properties

Molecular Formula |

C11H15ClN2O |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C11H14N2O.ClH/c1-12-11(14)10-9-5-3-2-4-8(9)6-7-13-10;/h2-5,10,13H,6-7H2,1H3,(H,12,14);1H |

InChI Key |

WEPRXGNXURCSKB-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1C2=CC=CC=C2CCN1.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.